4-Chloro-6-fluoro-3-iodo-8-methylquinoline
Overview
Description
Molecular Structure Analysis
The molecular structure of 4-Chloro-6-fluoro-3-iodo-8-methylquinoline involves a quinoline core, which is a nitrogen-containing bicyclic compound . It has a chlorine atom at the 4th position, a fluorine atom at the 6th position, an iodine atom at the 3rd position, and a methyl group at the 8th position.Scientific Research Applications
Synthesis and Transformations
- Quinoline derivatives, including those similar to 4-Chloro-6-fluoro-3-iodo-8-methylquinoline, are known for their efficiency as fluorophores, widely used in biochemistry and medicine for studying various biological systems. These derivatives also show promise as potential antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).
Antimicrobial Properties
- A series of 2-chloro-6-methylquinoline hydrazones were synthesized and showed significant antibacterial activity against various bacterial strains, indicating the potential antimicrobial properties of related quinoline compounds (Bawa, Kumar, Drabu, & Kumar, 2009).
Chemical Modification and Analysis
- Methods for the halogen/halogen displacement in pyridines and other heterocycles, including quinoline derivatives, have been developed, which is crucial for the modification and analysis of these compounds (Schlosser & Cottet, 2002).
Structural Analysis
- Structural analysis of novel chalcones derived from quinoline derivatives has provided insights into molecular structures and intermolecular interactions, which are important for drug development (Rizvi et al., 2008).
Role in Inhibiting Mutagenicity
- Fluoro and chloro derivatives of quinolines, including those structurally similar to this compound, have been found to be deficient in mutagenicity, indicating their potential role in inhibiting mutagenic metabolism (Takahashi et al., 1988).
Antibiotic Synthesis
- Halogenated quinoline building blocks, similar to this compound, are utilized in the synthesis of antibiotics, highlighting their significance in antimicrobial drug discovery (Flagstad et al., 2014).
Antibacterial Activity
- Certain quinoline derivatives have shown potent antibacterial activities against both Gram-positive and Gram-negative bacteria, suggesting their potential application in treating bacterial infections (Kuramoto et al., 2003).
Future Directions
4-Chloro-6-fluoro-3-iodo-8-methylquinoline has gained much attention in recent years due to its potential implications in various fields of research and industry. The swift development of new molecules containing the quinoline nucleus has generated many research reports, indicating a growing interest in this field .
Properties
IUPAC Name |
4-chloro-6-fluoro-3-iodo-8-methylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFIN/c1-5-2-6(12)3-7-9(11)8(13)4-14-10(5)7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVZQKKAUNNZOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C(C(=CN=C12)I)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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